![molecular formula C27H22I2S2 B12607931 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-55-7](/img/structure/B12607931.png)
2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound characterized by its unique structure, which includes two thiophene rings connected via a propane-2,2-diyl bridge, each substituted with a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate diene precursors.
Introduction of the 4-iodophenyl groups: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 4-iodophenylboronic acid or 4-iodophenylstannane as reagents.
Formation of the propane-2,2-diyl bridge: This can be accomplished through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} depends on its specific application. In organic electronics, its function is primarily based on its ability to transport charge and emit light. The molecular targets and pathways involved include:
Charge Transport: Facilitated by the conjugated system of thiophene rings and ethenyl groups.
Light Emission: Resulting from the recombination of electrons and holes in the material, leading to photon emission.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)
- Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane
Uniqueness
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to the presence of both thiophene rings and 4-iodophenyl groups, which impart distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photonics, where such properties are highly desirable.
Properties
CAS No. |
917483-55-7 |
|---|---|
Molecular Formula |
C27H22I2S2 |
Molecular Weight |
664.4 g/mol |
IUPAC Name |
2-[2-(4-iodophenyl)ethenyl]-5-[2-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]propan-2-yl]thiophene |
InChI |
InChI=1S/C27H22I2S2/c1-27(2,25-17-15-23(30-25)13-7-19-3-9-21(28)10-4-19)26-18-16-24(31-26)14-8-20-5-11-22(29)12-6-20/h3-18H,1-2H3 |
InChI Key |
DWHQCRLSCMQZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)C=CC2=CC=C(C=C2)I)C3=CC=C(S3)C=CC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


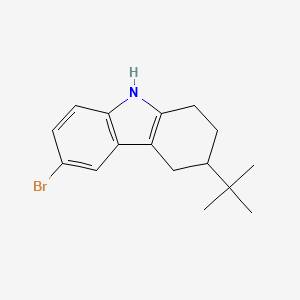
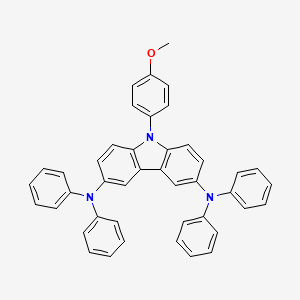
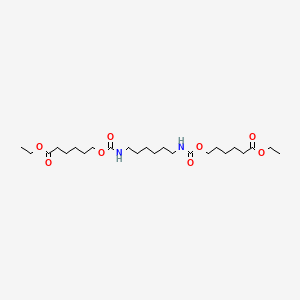
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)

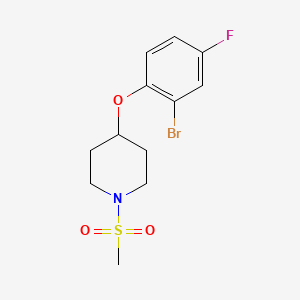
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
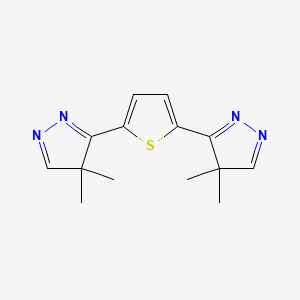
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
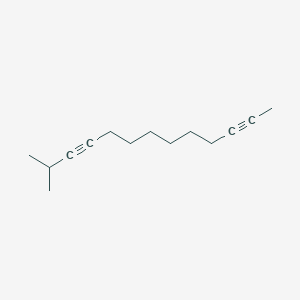
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
